N-(Heptylideneamino)-N-methyl-methanamine

Catalog No.
S14354314
CAS No.
67660-53-1
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Heptylideneamino)-N-methyl-methanamine

CAS Number

67660-53-1

Product Name

N-(Heptylideneamino)-N-methyl-methanamine

IUPAC Name

N-(heptylideneamino)-N-methylmethanamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-4-5-6-7-8-9-10-11(2)3/h9H,4-8H2,1-3H3

InChI Key

UMHVJTNVQIDHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NN(C)C

N-(Heptylideneamino)-N-methyl-methanamine is an organic compound that belongs to the class of amines, characterized by the presence of a heptylidene group attached to a nitrogen atom, along with a methyl group. The chemical structure can be represented as follows:

C8H18N2\text{C}_8\text{H}_{18}\text{N}_2

This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural properties.

Typical of amines. These include:

  • Alkylation: The compound can undergo alkylation reactions where it reacts with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides, which are important intermediates in organic synthesis.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, yielding imines or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties.

The synthesis of N-(Heptylideneamino)-N-methyl-methanamine can be approached through several methods:

  • Direct Amine Synthesis: By reacting heptanal with N-methylmethanamine under controlled conditions, this compound can be synthesized directly.
  • Reductive Amination: This involves the reaction of heptanal with ammonia followed by reduction using hydrogen gas in the presence of a catalyst.
  • Alkylation of Amines: Starting from N-methylmethanamine, it can be alkylated using heptaldehyde or related compounds under basic conditions.

Each method offers different yields and purity levels, making it crucial to choose the appropriate synthetic route based on the desired application.

N-(Heptylideneamino)-N-methyl-methanamine has potential applications in various fields:

  • Pharmaceuticals: Its structural similarity to known bioactive compounds suggests potential use in drug development.
  • Materials Science: The compound could serve as a building block for polymers or other materials due to its amine functionality.
  • Agriculture: There may be applications in agrochemicals or as growth regulators due to its nitrogen content.

Further research is needed to explore these applications fully.

Several compounds share structural similarities with N-(Heptylideneamino)-N-methyl-methanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
N-MethylanilineAromatic amineUsed extensively in dye and pharmaceutical industries.
N-Methyl-1-naphthalenemethanamineAromatic amineExhibits unique properties due to naphthalene ring structure.
N-Methyl-2-pyrrolidinoneHeterocyclic amineKnown for its use as a solvent and intermediate in organic synthesis.
N,N-DimethylformamideSolvent/amideWidely used as a solvent in

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

156.162648646 g/mol

Monoisotopic Mass

156.162648646 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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